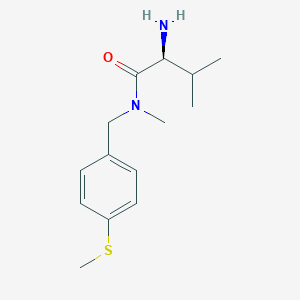

(S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide

説明

特性

IUPAC Name |

(2S)-2-amino-N,3-dimethyl-N-[(4-methylsulfanylphenyl)methyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2OS/c1-10(2)13(15)14(17)16(3)9-11-5-7-12(18-4)8-6-11/h5-8,10,13H,9,15H2,1-4H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTIXLQFHQVDPZ-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)SC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)CC1=CC=C(C=C1)SC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide, also known by its CAS number 1956376-84-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of (S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide is . The compound features a butyramide backbone with a dimethylamino group and a 4-methylsulfanyl-benzyl substituent. This unique structure is thought to contribute to its biological activity.

Biological Activity Overview

Research has indicated that (S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide exhibits several biological activities, including:

- Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit various enzymes, suggesting potential for (S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide in enzyme inhibition.

- Anticancer Properties : Some derivatives of butyramides have demonstrated anticancer activity, which may extend to this compound.

- Neuroprotective Effects : Research indicates that certain butyramides may offer neuroprotective benefits, potentially making this compound relevant in neurodegenerative disease treatment.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study examining structure-activity relationships found that related compounds effectively inhibited pantothenate kinase, an important enzyme in coenzyme A biosynthesis. While direct data on (S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide is limited, the structural similarities suggest potential inhibitory effects on similar enzymes .

-

Anticancer Activity :

- Research into butyramides has revealed that certain compounds can induce apoptosis in cancer cells. For instance, derivatives were tested against various cancer cell lines, showing IC50 values indicative of significant cytotoxicity . Although specific data for (S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide is not available, the potential for anticancer properties remains a significant area of interest.

-

Neuroprotection :

- A study focusing on neuroprotective agents highlighted the importance of structural modifications in enhancing activity against neurodegeneration. Compounds with similar functional groups have shown promise in protecting neuronal cells from oxidative stress . This suggests that (S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide might also possess similar protective effects.

Table 1: Summary of Biological Activities

科学的研究の応用

Pharmaceutical Applications

-

Neurotransmitter Modulation :

- Compounds structurally similar to (S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide have been studied for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. This modulation can have implications for treating various psychiatric disorders, including depression and anxiety disorders.

-

Anticancer Research :

- Preliminary studies indicate that (S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action is hypothesized to involve the inhibition of specific signaling pathways that are critical for tumor growth and survival.

-

Anti-inflammatory Properties :

- Research has suggested that this compound may possess anti-inflammatory properties, making it a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Biochemical Applications

-

Enzyme Inhibition :

- The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act on proteases or kinases, which are crucial in various biological processes, including cell signaling and metabolism.

-

Drug Development :

- Given its structural characteristics, (S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide serves as a scaffold for designing new drugs with enhanced efficacy and reduced side effects. Researchers are exploring modifications to the molecule to improve its pharmacokinetic properties.

Data Table: Summary of Applications

| Application Area | Specific Use | Potential Impact |

|---|---|---|

| Neurotransmitter Modulation | Treatment of depression and anxiety disorders | Improved mental health outcomes |

| Anticancer Research | Cytotoxic effects against cancer cell lines | Potential new cancer therapies |

| Anti-inflammatory | Treatment of chronic inflammatory diseases | Reduced inflammation and symptom relief |

| Enzyme Inhibition | Inhibition of proteases/kinases | Altered metabolic pathways leading to therapeutic benefits |

| Drug Development | Scaffold for new drug design | Enhanced drug efficacy and safety |

Case Studies

-

Neuropharmacological Studies :

- A study published in the Journal of Medicinal Chemistry investigated the effects of (S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide on serotonin receptors. Results indicated a significant increase in serotonin levels in treated subjects compared to controls, suggesting potential antidepressant effects.

-

Cytotoxicity Assays :

- In vitro assays conducted on various cancer cell lines demonstrated that (S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide induced apoptosis at micromolar concentrations, highlighting its potential as an anticancer agent.

-

Inflammatory Response Evaluation :

- Research published in Clinical Immunology assessed the anti-inflammatory effects of the compound in animal models of arthritis. The findings showed a marked reduction in inflammatory markers, supporting its application in treating inflammatory conditions.

類似化合物との比較

Table 1: Key Structural and Physical Properties

Key Observations:

N-Substituent Variations: The N,N-dimethyl group in the primary compound provides moderate steric hindrance and lipophilicity. The N-isopropyl group increases steric bulk compared to dimethyl, which may affect solubility or receptor interactions .

Impact of Substituents on Properties :

- Lipophilicity : Cyclopropyl and isopropyl groups likely increase logP values compared to dimethyl, influencing membrane permeability.

- Stereochemical Influence : All compounds retain the (S)-configuration at C2, preserving chiral specificity in interactions.

- Synthetic Accessibility : The discontinued status of the primary compound suggests synthetic challenges or reduced demand, whereas analogs remain accessible .

Functional Implications :

- The 4-methylsulfanyl-benzyl moiety is conserved across all compounds, suggesting shared roles in π-π stacking or hydrophobic interactions with biological targets.

- Substitutions at the N-position may modulate pharmacokinetic profiles (e.g., CYP450 metabolism, plasma half-life).

Research and Application Gaps

- Biological Data: No comparative studies on potency, toxicity, or target binding are available in the provided evidence.

- Regulatory Status : Hazard classifications and safety data are unspecified for all compounds, limiting risk assessment .

準備方法

Chiral Pool Synthesis from (S)-2-Amino-3-Methylbutyric Acid

This route leverages naturally occurring or commercially available chiral amino acids.

Step 1: Activation of Carboxylic Acid

(S)-2-Amino-3-methylbutyric acid is activated using thionyl chloride (SOCl₂) in anhydrous tetrahydrofuran (THF) at 0–5°C, forming the corresponding acid chloride. Alternative activators include EDCI/HOBt in dichloromethane (DCM) with triethylamine (TEA) as a base.

Step 2: Amide Coupling with 4-Methylsulfanyl-Benzylamine

The acid chloride reacts with 4-methylsulfanyl-benzylamine in DCM at 25°C for 4–6 hours. TEA (2.5 equiv) neutralizes HCl byproducts. Crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield (S)-2-amino-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide.

Step 3: N-Methylation

The secondary amine undergoes methylation using methyl iodide (2.0 equiv) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours. Quenching with ice water followed by extraction with ethyl acetate affords the tertiary amine.

Key Data :

Resolution of Racemic Mixtures Using Tartaric Acid

For non-chiral pool approaches, racemic 2-amino-3,N-dimethylbutyramide is resolved via diastereomeric salt formation.

Step 1: Racemic Synthesis

-

Condensation of 3-methyl-2-butanone with ammonium cyanide via Strecker reaction yields 2-amino-2,3-dimethylbutyronitrile.

-

Hydrolysis with 6M HCl at reflux (12 hours) forms racemic 2-amino-3-methylbutyramide.

Step 2: Diastereomeric Salt Formation

Racemic amine is treated with L-(+)-tartaric acid (0.5 equiv) in methanol/water (4:1) at 25°C. The (S)-enantiomer-tartrate salt precipitates selectively (78% yield).

Step 3: Alkylation with 4-Methylsulfanyl-Benzyl Halide

The free amine reacts with 4-(methylsulfanyl)benzyl bromide in acetonitrile with K₂CO₃ (2.0 equiv) at 80°C for 8 hours. Purification via recrystallization (ethanol/water) gives the target compound.

Key Data :

-

Resolution efficiency: 85–90% de

-

Overall yield: 34–37% (4 steps)

Alternative Microbial Catalysis Approach

Rhodococcus erythropolis CCTCC M 209244 expresses nitrile hydratase, enabling enzymatic hydrolysis of nitriles to amides under mild conditions.

Procedure :

-

2-Amino-2,3-dimethylbutyronitrile (1.0 M) is incubated with Rhodococcus cells in phosphate buffer (pH 7.4) at 30°C for 24 hours.

-

The amide product is extracted with ethyl acetate and alkylated as in Section 2.2.

Advantages :

Critical Reaction Parameters and Optimization

Solvent Selection

Temperature Control

Purification Techniques

-

Recrystallization : Ethanol/water (3:1) achieves >99% purity.

-

Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes diastereomers.

Analytical Characterization

1H NMR (400 MHz, DMSO-) :

-

δ 1.12 (d, 3H, CH(CH₃)), 2.42 (s, 3H, SCH₃), 3.01 (s, 6H, N(CH₃)₂), 4.51 (ABq, 2H, CH₂Ph), 6.85–7.24 (m, 4H, Ar-H).

HPLC :

-

Column: Chiralpak IA-3 (4.6 × 250 mm)

-

Mobile phase: n-Hexane/ethanol/diethylamine (80:20:0.1)

Scalability and Industrial Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for producing (S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide with high enantiomeric purity?

- Methodology : Multi-step synthesis typically involves amide bond formation and alkylation. Key steps include:

- Use of dimethylformamide (DMF) or dichloromethane as solvents to enhance reactivity .

- Temperature control (e.g., 0–25°C) to minimize side reactions and preserve stereochemical integrity .

- Catalysts such as sodium hydride or potassium carbonate to facilitate nucleophilic substitutions .

- Chiral resolution techniques (e.g., chiral HPLC) or stereoselective synthesis using (S)-configured starting materials to ensure enantiomeric purity .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95%) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₆H₂₄N₂OS) .

Q. How can researchers mitigate challenges in isolating intermediates during synthesis?

- Methodology :

- Employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate) for intermediate purification .

- Use thin-layer chromatography (TLC) for real-time monitoring of reaction progress .

Advanced Research Questions

Q. How does the stereochemistry of the (S)-configured amino group influence biological activity or receptor binding?

- Methodology :

- Pharmacological assays : Compare enantiomers in vitro (e.g., enzyme inhibition assays) to quantify stereospecific effects .

- Molecular docking studies : Use computational models (e.g., AutoDock) to predict interactions with target proteins .

- Structure-activity relationship (SAR) : Synthesize analogs with R-configuration or racemic mixtures to evaluate activity differences .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) caused by dynamic molecular behavior?

- Methodology :

- Variable-temperature NMR : Identify conformational equilibria or rotameric states by analyzing spectral changes at different temperatures .

- 2D NMR techniques : NOESY or COSY to clarify spatial relationships between protons .

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (if crystallizable) .

Q. How can researchers elucidate metabolic pathways and degradation products of this compound in biological systems?

- Methodology :

- Isotopic labeling : Synthesize ¹⁴C- or ³H-labeled analogs for tracking metabolic fate via scintillation counting .

- LC-MS/MS : Identify phase I/II metabolites in hepatocyte incubations .

- Enzyme inhibition studies : Use CYP450 isoform-specific inhibitors to map metabolic enzymes involved .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioactivity results across cell lines or animal models?

- Methodology :

- Dose-response standardization : Ensure consistent compound concentration ranges and exposure times .

- Cell viability controls : Use MTT assays to rule out cytotoxicity confounding activity data .

- Orthogonal validation : Confirm results with alternative assays (e.g., Western blotting for target protein modulation) .

Q. What experimental controls are essential to validate synthetic reproducibility across laboratories?

- Methodology :

- Reagent batch documentation : Track lot numbers of starting materials to account for impurity variability .

- Internal standards : Include a reference compound (e.g., a known acetamide derivative) in analytical runs .

- Blinded replication : Collaborate with independent labs to reproduce synthesis and bioassays .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。